Butyrylcholinesterase inhibitor 8012-9656 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. This compound was identified through a rigorous screening process aimed at discovering selective inhibitors of butyrylcholinesterase, an enzyme implicated in the breakdown of neurotransmitters in the brain.
The compound 8012-9656 was synthesized and evaluated based on findings from various studies, including hierarchical virtual screening protocols and biochemical evaluations. The initial discovery highlighted its potent inhibitory effects on butyrylcholinesterase, demonstrating significant promise as a candidate for further research in neuropharmacology .
8012-9656 is classified as a selective butyrylcholinesterase inhibitor. Its mechanism of action involves noncompetitive inhibition of the enzyme, which is crucial for modulating cholinergic signaling in the central nervous system. This classification positions it among other compounds being explored for potential use in treating cognitive decline and related disorders.
The synthesis of 8012-9656 involved a multi-step process that began with structure-based virtual screening to identify potential lead compounds. Following this, chemical synthesis was performed to obtain the target compound. The methods utilized included:
The synthesis process involved standard organic chemistry techniques, including reaction optimization and purification methods such as chromatography. Specific details regarding reagents and conditions used during synthesis are often proprietary or detailed in specialized publications .
The molecular structure of 8012-9656 has not been explicitly detailed in the search results, but it is characterized by specific functional groups that enhance its binding affinity to butyrylcholinesterase. The structural design is crucial for its selectivity and potency.
While exact structural data such as molecular weight or specific atomic arrangements were not provided in the search results, the compound's potency was quantified with IC50 values indicating its inhibitory capacity against human butyrylcholinesterase (IC50 = 0.32 ± 0.07 μM) and equine butyrylcholinesterase (IC50 = 0.18 ± 0.03 μM) .
The primary reaction involving 8012-9656 is its interaction with butyrylcholinesterase, where it acts as an inhibitor. The nature of this inhibition is noncompetitive, meaning that it binds to the enzyme regardless of whether the substrate is present, effectively reducing the enzyme's activity without directly competing with substrate binding.
Inhibition kinetics were studied to determine how 8012-9656 interacts with the enzyme at varying concentrations, providing insights into its mechanism of action and potential therapeutic window .
The mechanism by which 8012-9656 exerts its effects involves binding to the active site or allosteric sites on butyrylcholinesterase. By inhibiting this enzyme, the compound increases levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission which can improve cognitive function.
Preclinical studies demonstrated that treatment with 8012-9656 could ameliorate cognitive deficits induced by scopolamine and restore cognitive functions impaired by amyloid beta peptide injections . This suggests a robust mechanism supporting its potential use in treating Alzheimer's disease.
While specific physical properties such as melting point or solubility were not detailed in the sources, compounds like 8012-9656 typically exhibit properties conducive to oral bioavailability and blood-brain barrier penetration.
Chemical stability and reactivity are essential for determining the viability of 8012-9656 as a therapeutic agent. Its ability to penetrate the blood-brain barrier and maintain activity over time (indicated by a long half-life) enhances its profile as a candidate for further development .
The primary application of butyrylcholinesterase inhibitor 8012-9656 lies in neuropharmacology, particularly for developing treatments for cognitive impairments associated with Alzheimer's disease and other neurodegenerative conditions. Its selective inhibition profile makes it a promising lead compound for further investigation into anti-Alzheimer's agents.
Butyrylcholinesterase (BChE) has evolved from a secondary cholinesterase to a central player in Alzheimer's disease (AD) pathophysiology. In the healthy brain, acetylcholinesterase (AChE) predominates in acetylcholine (ACh) hydrolysis (~80%), with BChE playing a subsidiary role. However, AD triggers a pathological shift: AChE activity declines by 45-55% in cortical and hippocampal regions, while BChE activity increases by up to 165% of normal levels [1] [5]. This inversion transforms BChE into the dominant cholinesterase in advanced AD, directly contributing to catastrophic acetylcholine depletion and cognitive deterioration.
Beyond cholinergic disruption, BChE actively participates in AD's amyloid pathology. Postmortem analyses reveal BChE tightly bound to β-amyloid (Aβ) plaques, covering up to 6 times more plaque area than in non-AD brains [1] [2]. In vitro studies demonstrate BChE accelerates Aβ fibril formation and stabilizes mature fibrils, potentiating their neurotoxicity. Notably, BChE's interaction with Aβ exhibits isoform-specific effects: The wild-type enzyme modestly delays fibril formation, whereas the K-variant (common in humans) significantly accelerates it [6] [10]. This positions BChE not merely as a bystander but as an active co-conspirator in amyloidogenesis.
Iron dysregulation further intertwines with BChE pathology. Elevated brain iron—a hallmark of AD—upregulates BChE expression in reactive astrocytes. This creates a vicious cycle: Iron-induced BChE accelerates ACh hydrolysis, exacerbating cholinergic deficits, while simultaneously promoting Aβ aggregation [10]. This triad of cholinergic failure, amyloid toxicity, and iron-induced oxidative stress establishes BChE as a multifunctional therapeutic target.
The dynamic imbalance between BChE and AChE activities during AD progression demands stage-specific therapeutic strategies. Early-stage AD retains substantial AChE activity (67-85% of normal), but as neurodegeneration advances to moderate-severe stages, AChE plummets to 33-45%, while BChE surges to 130-165% [1] [4]. This inversion transforms the enzymatic landscape:
Table 1: Cholinesterase Activity Shifts in Alzheimer's Disease Progression
Disease Stage | AChE Activity (% Normal) | BChE Activity (% Normal) | Dominant Cholinesterase |
---|---|---|---|
Healthy Brain | 100% | 100% | AChE |
Early AD | 67-85% | 105-120% | AChE |
Moderate AD | 45-60% | 130-145% | Transition Phase |
Severe AD | 33-45% | 150-165% | BChE |
This shift has profound therapeutic implications. AChE-selective inhibitors (donepezil, galantamine) lose efficacy in advanced AD as their primary target diminishes. Conversely, dual AChE/BChE inhibitors (rivastigmine) maintain some activity but lack selectivity for the dominant late-stage enzyme (BChE) [5]. Retrospective clinical analyses reveal rivastigmine's cognitive benefits correlate strongly with BChE inhibition (>60%), not AChE inhibition [1] [6]. This evidence supports developing BChE-selective inhibitors optimized for advanced AD where BChE overwhelmingly regulates cholinergic tone.
Genetic polymorphisms further modulate this landscape. The BChE-K allele (rs1803274), when accompanied by regulatory SNPs (rs1126680/rs55781031), reduces enzyme activity by 30-40% [6]. Carriers exhibit attenuated responses to rivastigmine due to insufficient enzymatic substrate for inhibition. This genetic nuance underscores why selective BChE inhibitors must account for inherent enzymatic variability across populations.
Selective BChE inhibition offers distinct pharmacological advantages over dual inhibitors, primarily by mitigating cholinergic toxicity. Dual inhibitors like rivastigmine simultaneously block AChE and BChE, causing excessive ACh accumulation at muscarinic receptors. This frequently triggers dose-limiting gastrointestinal effects (nausea, vomiting, diarrhea) and bradycardia [5] [6]. Selective BChE inhibitors spare peripheral AChE, preserving its role in neuromuscular transmission and autonomic function, thereby minimizing these adverse events.
Table 2: Pharmacological Profile Comparison: Selective vs. Dual Cholinesterase Inhibitors
Parameter | Selective BChE Inhibitors | Dual AChE/BChE Inhibitors | Clinical Implications |
---|---|---|---|
Peripheral AChE Inhibition | Minimal | Significant | Lower GI/cardiac toxicity |
Brain AChE Targeting | Low | High | Reduced risk of synaptic overload |
Late-stage AD Relevance | High | Moderate | Enhanced efficacy in severe AD |
BChE Genetic Variant Impact | Potentially modifiable | Fixed inhibition ratio | Personalized dosing possible |
CNS selectivity provides another advantage. BChE inhibitors like 8012-9656 achieve high brain-to-plasma ratios (>3:1) without significantly inhibiting peripheral AChE [4] [8]. This contrasts with donepezil, which potently inhibits peripheral AChE at therapeutic doses. Furthermore, selective BChE inhibition avoids AChE upregulation—a compensatory mechanism observed with chronic AChE inhibitor use where enzyme expression increases by 40-60%, diminishing drug efficacy over time [6]. Rivastigmine partially mitigates this via pseudo-irreversible inhibition, but selective BChE inhibitors inherently circumvent this adaptation.
Perhaps the most compelling advantage lies in disease modification potential. In vivo studies demonstrate selective BChE inhibition reduces Aβ plaque burden by 25-40% [2] [4], likely by disrupting BChE-Aβ interactions. This effect remains unrealized with AChE-selective agents. Combined with preserved cholinergic function, this positions selective BChE inhibitors as both symptomatic and disease-modifying agents.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7